molecular formula C16H25BN2O2 B581871 6-(Piperidin-1-yl)pyridine-2-boronic acid pinacol ester CAS No. 1315350-93-6

6-(Piperidin-1-yl)pyridine-2-boronic acid pinacol ester

Cat. No. B581871
M. Wt: 288.198
InChI Key: QKAHYIHFFRHRNE-UHFFFAOYSA-N
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Description

6-(Piperidin-1-yl)pyridine-2-boronic acid pinacol ester is a highly valuable building block in organic synthesis . It is used as a reactant in the synthesis of aromatic copolyamides, which are applicable as fluorescent chemosensors for the detection of Cr, Fe, and Cu ions in organic-aqueous solutions .


Synthesis Analysis

The synthesis of this compound involves the use of pinacol boronic esters, which are key building blocks in organic synthesis . Protodeboronation of these esters is a critical step in the synthesis process . This process is not well developed, but a radical approach has been reported for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components. The Suzuki–Miyaura (SM) coupling reaction is a critical process in the formation of the molecular structure . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. One key reaction is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Another key reaction is the protodeboronation of pinacol boronic esters, which is achieved using a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. It is a white to light yellow crystal powder . Its molecular formula is C11H16BNO2 .

Safety And Hazards

This compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-piperidin-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-9-8-10-14(18-13)19-11-6-5-7-12-19/h8-10H,5-7,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAHYIHFFRHRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Piperidin-1-yl)pyridine-2-boronic acid pinacol ester

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